molecular formula C10H15NO B13154058 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile

2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile

Cat. No.: B13154058
M. Wt: 165.23 g/mol
InChI Key: KOGIFZXYJBLEDZ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)bicyclo[221]heptane-2-carbonitrile is a bicyclic compound with a unique structure that includes a methoxymethyl group and a carbonitrile group attached to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile typically involves the following steps:

    Formation of the Bicyclic Framework: The bicyclo[2.2.1]heptane structure can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Methoxymethyl Group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the bicyclic framework is replaced by a methoxymethyl group.

    Addition of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The methoxymethyl and carbonitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-carbonitrile: Lacks the methoxymethyl group, making it less versatile in certain reactions.

    2-Methylbicyclo[2.2.1]heptane: Lacks both the methoxymethyl and carbonitrile groups, resulting in different chemical properties and reactivity.

Uniqueness

2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of both the methoxymethyl and carbonitrile groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound for various applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile

InChI

InChI=1S/C10H15NO/c1-12-7-10(6-11)5-8-2-3-9(10)4-8/h8-9H,2-5,7H2,1H3

InChI Key

KOGIFZXYJBLEDZ-UHFFFAOYSA-N

Canonical SMILES

COCC1(CC2CCC1C2)C#N

Origin of Product

United States

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